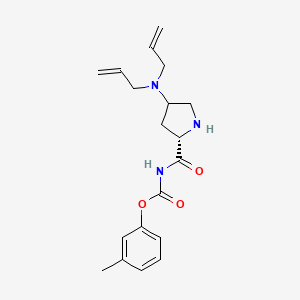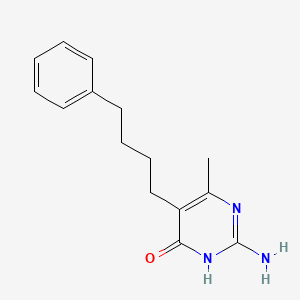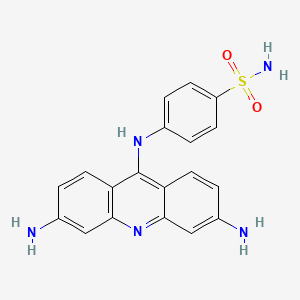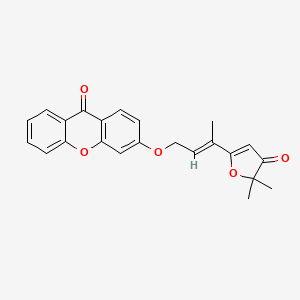
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of benzyl and chlorobenzyl groups attached to the isoquinoline core, along with methoxy substituents at the 6 and 7 positions
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Benzylation and Chlorobenzylation: The benzyl and chlorobenzyl groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and 4-chlorobenzyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted isoquinolines and their derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may find applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
1-Benzyl-4-(4-chlorobenzyl)piperazine: This compound shares the benzyl and chlorobenzyl groups but has a piperazine core instead of an isoquinoline core.
1-Benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine: This compound also contains the benzyl and chlorobenzyl groups but includes a sulfonyl group attached to the piperazine core.
The uniqueness of this compound lies in its isoquinoline core and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
| 62334-31-0 | |
Molekularformel |
C25H22ClNO2 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C25H22ClNO2/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17/h3-11,14-16H,12-13H2,1-2H3 |
InChI-Schlüssel |
QFSYPUUAQODKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)

